2-propan-2-yloxy-N'-(2-propan-2-yloxybenzoyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-propan-2-yloxy-N’-(2-propan-2-yloxybenzoyl)benzohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two isopropoxy groups attached to a benzoyl hydrazide core. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-propan-2-yloxy-N’-(2-propan-2-yloxybenzoyl)benzohydrazide typically involves the reaction of 2-propan-2-yloxybenzoyl chloride with benzohydrazide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-propan-2-yloxybenzoyl chloride+benzohydrazide→2-propan-2-yloxy-N’-(2-propan-2-yloxybenzoyl)benzohydrazide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-propan-2-yloxy-N’-(2-propan-2-yloxybenzoyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-propan-2-yloxy-N’-(2-propan-2-yloxybenzoyl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-propan-2-yloxy-N’-(2-propan-2-yloxybenzoyl)benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Propan-2-yloxy)naphthalene-1-carboxylic acid
- 2-(propan-2-yloxy)propane
Uniqueness
2-propan-2-yloxy-N’-(2-propan-2-yloxybenzoyl)benzohydrazide is unique due to its dual isopropoxy groups and benzoyl hydrazide core. This structure imparts specific reactivity and properties that distinguish it from similar compounds. Its versatility in various chemical reactions and potential biological activities make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C20H24N2O4 |
---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
2-propan-2-yloxy-N'-(2-propan-2-yloxybenzoyl)benzohydrazide |
InChI |
InChI=1S/C20H24N2O4/c1-13(2)25-17-11-7-5-9-15(17)19(23)21-22-20(24)16-10-6-8-12-18(16)26-14(3)4/h5-14H,1-4H3,(H,21,23)(H,22,24) |
Clave InChI |
YMLQRGWGZHOCAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.